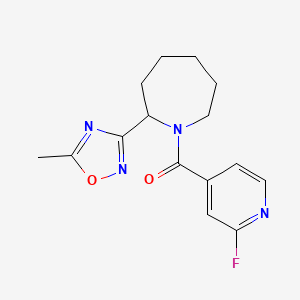

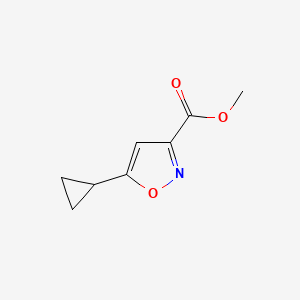

![molecular formula C22H25N3O7S3 B2354184 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 864977-02-6](/img/structure/B2354184.png)

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Aplicaciones Científicas De Investigación

1. Quorum Sensing Inhibitors

- Methods of Application : An efficient one-pot procedure was adopted that directly links 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde to give the designed compounds .

- Results : Two compounds exhibited potent QS inhibition activity against CviR receptor, showing violacein inhibition (>50%) at 200 μM. These compounds were found to inhibit the QS-mediated GFP signals in a dose-dependent manner .

2. Anticancer Activity

- Application Summary : Methylsulfonyl indole-benzimidazole derivatives, which share some structural similarities with the compound you mentioned, have been synthesized and studied for their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : The compounds were synthesized upon substitution of the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups. Structure and activity relationships were then studied via 1 H NMR, 13 C NMR, mass spectral and in silico docking analyses, as well as cell viability measurements .

- Results : The compounds exhibited substantial affinity levels towards ER alpha (ERα). Some candidate derivatives showed distinctive cytotoxicity levels and varying viability versus ERα affinity correlations .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S3/c1-31-12-11-25-19-8-7-18(34(2,27)28)15-20(19)33-22(25)23-21(26)16-3-5-17(6-4-16)35(29,30)24-9-13-32-14-10-24/h3-8,15H,9-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEQNIFTCCXTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

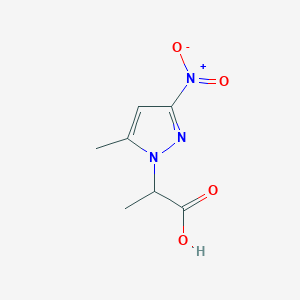

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)

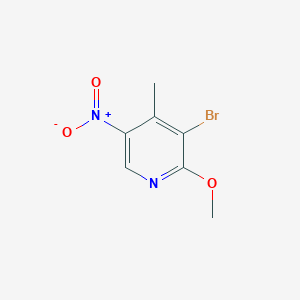

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)

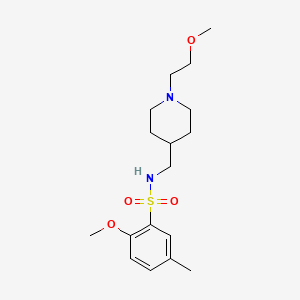

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)

![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)

![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)